molecular formula C16H15ClNO2SBr B601352 CLOPIDOGREL IMPURITY 2 CAS No. 1396607-49-0

CLOPIDOGREL IMPURITY 2

Katalognummer: B601352
CAS-Nummer: 1396607-49-0
Molekulargewicht: 400.71
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Profile Clopidogrel Impurity 2, with the CAS number 1396607-49-0 and a molecular weight of 400.72 g/mol, is identified as an oxidative degradation impurity of the antiplatelet drug Clopidogrel . Its IUPAC name is 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide, and it is also known as Clopidogrel Pyridinium Bromide . Research Applications and Value This impurity serves as a critical Certified Reference Standard (CRS) for analytical research and development . Its primary applications include analytical method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards (such as USP and EP), helping to ensure the safety and quality of the drug substance and product by enabling the accurate identification and quantification of this specific degradant . Forced degradation studies are a key tool in impurity profiling, and this compound is essential for such analyses . Usage Note This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLMQVQNGJIKW-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396607-49-0
Record name Clopidogrel pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL PYRIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Profile: Clopidogrel Impurity 2 (Pyridinium Derivative)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding Clopidogrel Impurity 2 .

Editorial Note: In the pharmaceutical industry, "Impurity 2" is a non-pharmacopoeial designation often used by impurity standard vendors (e.g., Veeprho, MedChemExpress) to denote the Pyridinium derivative of Clopidogrel. This distinguishes it from the standard pharmacopoeial impurities (EP Impurity A, B, C).[] This guide focuses on this specific oxidative degradation product: Clopidogrel Pyridinium Bromide .

Executive Summary & Nomenclature

This compound represents a critical oxidative degradation product where the tetrahydropyridine ring of the parent molecule undergoes dehydrogenation to form a fully aromatic pyridinium cation. Unlike the hydrolytic metabolites (Clopidogrel Acid/Impurity B), this impurity signals oxidative stress during manufacturing or storage.

Chemical Identity
ParameterDetail
Common Name This compound
Chemical Name 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydrothieno[3,2-c]pyridinium bromide
CAS Number 1396607-49-0 (Bromide Salt); 1251736-87-4 (Free Cation)
Molecular Formula C₁₆H₁₅BrClNO₂S (Salt); C₁₆H₁₅ClNO₂S⁺ (Cation)
Molecular Weight 400.72 g/mol (Bromide); 320.82 g/mol (Cation)
Classification Oxidative Degradation Product / Aromatized Impurity

Formation Mechanism: Oxidative Dehydrogenation

The formation of Impurity 2 is distinct from the hydrolysis pathway that generates Clopidogrel Acid. It involves the aromatization of the piperidine ring moiety. This transformation is thermodynamically driven by the stability of the resulting aromatic pyridinium system but kinetically requires strong oxidative conditions or specific catalytic presence.

Mechanism Description
  • Initiation: Oxidative attack (typically by peroxides, metal ions, or photo-oxidation) abstracts hydrides from the C4 and C7 positions of the tetrahydropyridine ring.

  • Propagation: The loss of four hydrogen atoms leads to the formation of double bonds, converting the saturated ring into a positively charged pyridinium aromatic system.

  • Stabilization: The resulting cation is stabilized by a counter-ion (often Bromide or Bisulfate in the drug matrix).

Pathway Visualization

The following diagram illustrates the divergence between the hydrolytic pathway (Impurity B) and the oxidative pathway (Impurity 2).

Clopidogrel_Degradation cluster_0 Oxidative Stress Pathway Clopidogrel Clopidogrel (Parent) Tetrahydropyridine ImpurityB Impurity B (Acid) Hydrolysis Product Clopidogrel->ImpurityB Ester Hydrolysis (H2O / pH Stress) Intermediate Iminium Intermediate (Unstable) Clopidogrel->Intermediate -2H (Oxidation) Impurity2 Impurity 2 (Pyridinium) Oxidative Product Intermediate->Impurity2 -2H (Aromatization)

Figure 1: Divergent degradation pathways of Clopidogrel. Impurity 2 arises specifically from oxidative dehydrogenation, distinct from the hydrolytic Impurity B.

Physical and Chemical Properties

Understanding the physicochemical shift from the lipophilic parent drug to the ionic impurity is vital for separation and detection.

Comparative Properties Table
PropertyClopidogrel Bisulfate (Parent)This compound (Pyridinium)Impact on Analysis
Electronic State Protonated salt (pH dependent)Quaternary Ammonium (Permanently Charged)Impurity 2 is highly polar; elutes early in RP-HPLC.
Solubility Methanol, Ethanol, pH < 3 WaterMethanol, DMSO, Water (High)High water solubility risks loss during aqueous workup.
UV Absorbance λmax ~220 nmBathochromic Shift (Red Shift)Aromatization extends conjugation; likely λmax >250nm.
Hygroscopicity ModerateHigh (Salt form)Requires storage under desiccant (2-8°C).
Stability Sensitive to moisture/heatVery Stable (Aromatic System)Once formed, it does not easily revert or degrade further.

Analytical Characterization & Detection protocol

Because Impurity 2 is a quaternary amine, it behaves differently than the parent drug in standard Reversed-Phase HPLC (RP-HPLC). It often exhibits "fronting" or very low retention (k' < 1) on C18 columns unless ion-pairing agents are used.

Recommended HPLC Method (Gradient)

To separate the polar Pyridinium impurity from the parent:

  • Column: C8 or Phenyl-Hexyl (Enhanced selectivity for aromatics), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase A: 0.1% Perchloric acid or Hexanesulfonate buffer (Ion Pairing Agent).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 80% B over 30 minutes.

  • Detection: UV at 220 nm (general) and 254 nm (enhanced for aromatic impurity).

Mass Spectrometry (LC-MS) Identification[7]
  • Parent (Clopidogrel): m/z ~322 [M+H]⁺ (Monoisotopic mass of base).

  • Impurity 2 (Pyridinium): m/z ~320 [M]⁺.

    • Note: The Pyridinium species is already charged. In ESI(+), it appears at the cation mass (320 Da), which is 2 Da less than the protonated parent (322 Da).

    • Diagnostic: The isotope pattern will still show the Chlorine signature (3:1 ratio of M : M+2).

Analytical Workflow Diagram

Analytical_Workflow Sample Degraded Sample (Oxidative Stress) HPLC RP-HPLC (C18/C8) Acidic Mobile Phase Sample->HPLC Decision Retention Time? HPLC->Decision EarlyElution RT < 5 min (Polar) Suspect Pyridinium Decision->EarlyElution Early Eluting LateElution RT > 10 min Parent/Lipophilic Imps Decision->LateElution Late Eluting MS_Confirm LC-MS ESI(+) EarlyElution->MS_Confirm Result Identify m/z 320 (M-2H vs Parent) MS_Confirm->Result

Figure 2: Logic flow for identifying this compound. Note the early elution due to high polarity and the specific mass shift.

Synthesis and Isolation Strategy

For researchers needing to synthesize this standard for validation (Spiking studies):

  • Reagents: Clopidogrel Bisulfate (Starting Material), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ (Activated Manganese Dioxide).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve Clopidogrel base in DCM.

    • Add 1.2 equivalents of DDQ.

    • Reflux for 2-4 hours. The reaction drives the dehydrogenation of the tetrahydropyridine ring.

    • Purification: The product precipitates or can be extracted into water due to its ionic nature, leaving unreacted non-polar parent in the organic layer.

    • Salt Formation: Treat with HBr to isolate as the Bromide salt (solid).

Control Strategy in Drug Development

To minimize the formation of Impurity 2 in the final drug product:

  • Inert Atmosphere: Manufacturing and packaging must occur under Nitrogen (N₂) to exclude atmospheric oxygen.

  • Excipient Screening: Avoid excipients containing peroxides (e.g., certain grades of Povidone or PEG). Peroxides act as initiators for the dehydrogenation.

  • Packaging: Use blister packs with high oxygen barrier properties (e.g., Alu-Alu blisters).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 60606, Clopidogrel. Retrieved from [Link]

  • Veeprho Laboratories. this compound (CAS 1396607-49-0). Retrieved from [Link]

Sources

Navigating the Unseen: An In-Silico Toxicology Masterclass for the Assessment of Clopidogrel Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Predictive Safety Assessment in Drug Development

Authored by: Gemini AI

Abstract

The rigorous safety assessment of pharmaceutical impurities is a cornerstone of modern drug development, mandated by global regulatory bodies to ensure patient well-being. This technical guide provides a comprehensive, in-depth exploration of the application of in-silico toxicology for predicting the potential toxicity of impurities associated with Clopidogrel, a widely prescribed antiplatelet agent. This document is crafted for researchers, scientists, and drug development professionals, offering a blend of regulatory context, theoretical underpinnings, and practical, step-by-step workflows. We will navigate the complexities of regulatory expectations, delve into the core methodologies of predictive toxicology, and provide a self-validating framework for the robust assessment of mutagenic and other toxicological endpoints. By integrating expert rule-based systems, statistical-based modeling, and a weight of evidence approach, this guide equips you with the necessary tools to confidently assess the safety of Clopidogrel impurities, thereby accelerating drug development timelines and ensuring patient safety.

The Imperative of Impurity Profiling in Pharmaceuticals

The journey of a drug from discovery to market is a testament to meticulous scientific rigor, with patient safety as the guiding principle. A critical aspect of this journey is the identification, characterization, and control of impurities within the active pharmaceutical ingredient (API) and final drug product.[1][2] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] While most impurities are benign, some may possess inherent toxicity, including mutagenicity, which can pose a significant risk to human health even at trace levels.[3]

Clopidogrel, an essential antiplatelet medication, is synthesized through a multi-step process that can potentially generate a range of impurities.[4] The diligent assessment of these impurities is not merely a quality control measure but a regulatory and ethical obligation.

Regulatory Landscape: The ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a comprehensive framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3][5][6] This guideline is central to our discussion as it formally endorses the use of in-silico, or computational, approaches for the initial assessment of mutagenic potential.[3] The ICH M7 guideline emphasizes a risk-based approach, allowing for the use of (Quantitative) Structure-Activity Relationship [(Q)SAR] models to classify impurities and guide further testing strategies.[1][3]

The core principle of ICH M7 is to control mutagenic impurities to a level that poses a negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatment.[3]

The In-Silico Toxicology Toolkit: A Paradigm Shift in Safety Assessment

In-silico toxicology has emerged as a powerful and indispensable tool in early drug development, offering a rapid, cost-effective, and ethically sound alternative to traditional animal testing.[7] By leveraging computational models, we can predict the toxicological properties of chemical compounds based on their molecular structure.[8] This predictive capability is particularly valuable for the assessment of impurities, where the quantities available for experimental testing are often limited.

The fundamental premise of in-silico toxicology lies in the structure-activity relationship (SAR), which posits that the biological activity of a chemical is intrinsically linked to its molecular structure.[9]

Pillars of In-Silico Prediction: Methodologies and Approaches

A robust in-silico toxicity assessment, as recommended by the ICH M7 guideline, relies on a combination of two complementary methodologies: an expert rule-based approach and a statistical-based approach.[10][11]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, are knowledge-based and contain a curated set of structural alerts (toxicophores) derived from extensive experimental data and expert knowledge.[12][13] When a query molecule contains a known toxicophore, the system flags it as potentially toxic and provides a mechanistic rationale for the prediction.[13]

  • Statistical-Based Systems: These systems, like Sarah Nexus, employ machine learning algorithms and statistical models trained on large datasets of chemical structures and their corresponding experimental toxicity data.[14][15] They identify complex patterns and relationships between chemical features and toxicity, providing a probabilistic assessment of the likelihood of a compound being toxic.

The synergy of these two approaches provides a more comprehensive and reliable prediction. An expert system can identify well-established hazards, while a statistical system can uncover novel structure-activity relationships that may not yet be encoded in expert rules.

A Step-by-Step Workflow for In-Silico Toxicity Prediction of Clopidogrel Impurities

This section outlines a detailed, self-validating workflow for the in-silico toxicity assessment of Clopidogrel impurities, grounded in the principles of the ICH M7 guideline.

Phase 1: Impurity Identification and Structure Elucidation

The first crucial step is the comprehensive identification of all potential and actual impurities of Clopidogrel. This involves a thorough analysis of the synthetic route, potential degradation pathways, and characterization of any observed impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).[4] Accurate chemical structures are paramount for the subsequent in-silico analysis.

Table 1: Known and Potential Impurities of Clopidogrel

Impurity NameChemical Structure (SMILES)Source
Clopidogrel Impurity AC1=CC=C(C(=C1)Cl)C(C(=O)O)N2CCC3=C(C2)SC=C3Synthesis
Clopidogrel Impurity BC1=CC=C(C(=C1)Cl)C(C(=O)OC)N2CCC3=C(C2)SC=C3.OS(=O)(=O)ODegradation
Clopidogrel Impurity CC1=CC=C(C(=C1)Cl)C(=O)C(=O)OCSynthesis
R-enantiomer of ClopidogrelC1=CC=C(C(=C1)Cl)N2CCC3=C(C2)SC=C3Synthesis
Other potential impuritiesTo be determined based on synthesis routeSynthesis/Degradation

Note: This table is illustrative. A comprehensive analysis would require detailed knowledge of the specific manufacturing process.

Phase 2: In-Silico Mutagenicity Assessment (ICH M7)

This phase focuses on the prediction of bacterial mutagenicity, the primary endpoint for assessing genotoxic potential under ICH M7.

Experimental Protocol: (Q)SAR Mutagenicity Prediction

  • Software Selection: Utilize two complementary (Q)SAR models: one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus).[10][16]

  • Input Data: Input the canonical SMILES or MOL file of each identified Clopidogrel impurity into the software.

  • Prediction Execution: Run the mutagenicity prediction models for each impurity.

  • Result Analysis and Expert Review: Critically evaluate the output from both models.

    • Concordant Positive: If both models predict positive (mutagenic), the impurity is considered likely to be mutagenic, and further experimental testing (e.g., an Ames test) is warranted.

    • Discordant or Equivocal Results: In cases of conflicting or uncertain predictions, a thorough expert review is critical. This review should consider the applicability domain of the models, the strength of the evidence for any structural alerts, and any available supporting data. The outcome of the expert review will determine the need for further action.

Diagram: ICH M7 Workflow for Mutagenicity Assessment

ICH_M7_Workflow cluster_insilico In-Silico Assessment cluster_outcomes Outcomes & Actions start Identify Clopidogrel Impurity (Structure Elucidation) qsar Perform (Q)SAR Analysis (Expert Rule-Based & Statistical) start->qsar review Expert Review of (Q)SAR Results qsar->review neg Negative Prediction (Low Mutagenic Potential) review->neg Both Negative pos Positive/Equivocal Prediction (Potential Mutagenic Concern) review->pos Positive or Discordant control Establish Control Strategy (e.g., TTC) neg->control Control at non-mutagenic limits ames Conduct Ames Test (Bacterial Reverse Mutation Assay) pos->ames ames->control If Positive

Caption: A streamlined workflow for the in-silico assessment of mutagenic impurities as per ICH M7 guidelines.

Phase 3: Broader Toxicological Endpoint Prediction

Beyond mutagenicity, in-silico tools can predict a range of other toxicological endpoints that are crucial for a comprehensive safety assessment.

Table 2: In-Silico Prediction of Other Toxicological Endpoints for a Hypothetical Clopidogrel Impurity

Toxicological EndpointIn-Silico Model/ToolPrediction OutcomeConfidence LevelRationale/Structural Alert
Carcinogenicity(Q)SAR Models (e.g., CASE Ultra)EquivocalMediumPresence of a potential structural alert for carcinogenicity.
HepatotoxicityDerek NexusPositiveHighStructural alert for potential liver toxicity.
Cardiotoxicity (hERG inhibition)Molecular Docking/QSARNegativeHighNo significant interaction with the hERG channel predicted.
Developmental ToxicityDerek NexusNegativeMediumNo structural alerts for developmental toxicity identified.

Experimental Protocol: Molecular Docking for hERG Inhibition Prediction

  • Target Preparation: Obtain the 3D structure of the hERG potassium channel from a protein data bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation: Generate the 3D conformation of the Clopidogrel impurity and optimize its geometry.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the impurity to the hERG channel.[18][19]

  • Analysis: Analyze the docking score and binding interactions. A high binding affinity and interactions with key residues in the binding pocket may indicate a potential for hERG inhibition.

Molecular_Docking_Workflow protein_prep Target Protein Preparation (e.g., hERG Channel) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (Clopidogrel Impurity) ligand_prep->docking analysis Analysis of Docking Score & Binding Interactions docking->analysis prediction Prediction of Potential Toxicity (e.g., Cardiotoxicity) analysis->prediction

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Profiling of Clopidogrel and Related Chemical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS method for simultaneous analysis of Clopidogrel and its impurities. Content Type: Detailed Application Note and Protocol.

Abstract & Introduction

Clopidogrel Bisulfate is a potent antiplatelet prodrug used extensively to prevent atherothrombotic events.[1] As a thienopyridine derivative, it requires in vivo bioactivation by cytochrome P450 enzymes to form its active thiol metabolite. However, this metabolic instability translates into significant chemical instability during manufacturing and storage.

The primary analytical challenge lies in the simultaneous quantification of the parent drug and its trace degradation products. The most prevalent degradant, Clopidogrel Carboxylic Acid (Impurity A) , forms via hydrolysis of the methyl ester moiety. Additionally, oxidative stress can yield Clopidogrel N-oxides and 2-oxo-clopidogrel .

While USP compendial methods often rely on HPLC-UV with long run times, modern drug development requires the specificity of LC-MS/MS to detect genotoxic impurities at trace levels (ppm) and to distinguish structurally similar degradants that co-elute in UV assays.

Scope of this Protocol: This guide details a stability-indicating Reverse-Phase LC-MS/MS method for the simultaneous analysis of Clopidogrel and its major chemical impurities (Hydrolysis and Oxidation products). > Note: Separation of the chiral impurity (R-Clopidogrel/Impurity B) requires a dedicated chiral stationary phase and is addressed in the "Method Considerations" section.

Chemical Context & Degradation Pathway[1][3][4][5][6]

Understanding the degradation mechanism is prerequisite to method development. Clopidogrel contains a labile methyl ester and a tertiary amine, making it susceptible to hydrolysis (pH-dependent) and oxidation.

degradation_pathway.dot

Clopidogrel_Degradation cluster_0 Major Chemical Degradants Clopidogrel Clopidogrel (Prodrug) [M+H]+: 322.1 ImpurityA Impurity A (Carboxylic Acid) [M+H]+: 308.1 Clopidogrel->ImpurityA Hydrolysis (Ester Cleavage) Acid/Base/Heat OxoClop 2-Oxo-Clopidogrel (Intermediate) [M+H]+: 338.0 Clopidogrel->OxoClop Oxidation (CYP450 or Peroxide) ImpurityB Impurity B (R-Enantiomer) [M+H]+: 322.1 Clopidogrel->ImpurityB Chiral Inversion (Base Catalyzed)

Figure 1: Primary degradation pathways of Clopidogrel. Hydrolysis to the carboxylic acid is the dominant stability concern.

Method Development Strategy

Chromatography (The Separation)[1][6]
  • Column Selection: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is selected. Clopidogrel is hydrophobic (LogP ~3.8), but its acid metabolite is significantly more polar. A standard C18 allows for the retention of the acid metabolite while eluting the parent drug within a reasonable timeframe.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.[2][3][4]

    • Phase B: Acetonitrile (ACN).[5]

    • Rationale: Formic acid provides the protons necessary for efficient positive electrospray ionization (ESI+). ACN is preferred over Methanol to reduce system backpressure and improve peak symmetry for the thienopyridine ring.

Mass Spectrometry (The Detection)
  • Ionization: ESI Positive Mode. The tertiary amine in the thienopyridine ring protonates readily.

  • MRM (Multiple Reaction Monitoring): Specific transitions are selected to avoid cross-talk.

    • Clopidogrel:[1][][7][2][3][4][8][9][10][11][12] 322 → 212 (Cleavage of the ester/chiral center bond).

    • Impurity A (Acid): 308 → 198 (Analogous fragmentation, mass shift of -14 Da due to CH3 loss).

Detailed Experimental Protocol

Chemicals and Reagents[14]
  • Clopidogrel Bisulfate Reference Standard: >99% purity.

  • Clopidogrel Related Compound A (Acid): USP Reference Standard.

  • Internal Standard (IS): Clopidogrel-d4 (Deuterated) is critical to compensate for matrix effects and ionization suppression.

  • Solvents: LC-MS Grade Acetonitrile, Water, and Formic Acid.

Stock and Sample Preparation
  • Stock Solution: Prepare 1.0 mg/mL of Clopidogrel and Impurity A in Methanol. Store at -20°C. Note: Avoid aqueous dilution of stock solutions for long-term storage to prevent hydrolysis.

  • Working Standard: Dilute stocks with Mobile Phase A:B (50:50) to a range of 1.0 ng/mL to 1000 ng/mL.

  • Sample Extraction (Tablets):

    • Crush tablets to fine powder.

    • Transfer powder equivalent to 10 mg Clopidogrel into a 50 mL volumetric flask.

    • Add 30 mL Methanol. Sonicate for 15 minutes (keep bath temp <25°C to prevent degradation).

    • Make up to volume with Methanol.

    • Centrifuge at 4000 rpm for 10 min.

    • Dilute supernatant 1:100 with Mobile Phase prior to injection.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters Acquity)
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Equilibration
5.090Elution of Clopidogrel
6.090Wash
6.110Return to Initial
8.010Re-equilibration

Mass Spectrometry Parameters (Sciex Triple Quad / Agilent 6400 Series):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
Clopidogrel 322.1212.110025
Impurity A (Acid) 308.1198.110028
2-Oxo-Clopidogrel 338.0183.010030
Clopidogrel-d4 (IS) 326.1216.110025
Analytical Workflow Diagram
analytical_workflow.dot

Analytical_Workflow Sample Sample Preparation (Methanol Extraction) Dilution Dilution (1:100) Prevent Saturation Sample->Dilution LC UHPLC Separation BEH C18 Column Gradient Elution Dilution->LC Ionization ESI+ Ionization Source Temp: 500°C LC->Ionization MSMS MS/MS Detection MRM Mode Ionization->MSMS Data Quantification Ratio Analyte/IS MSMS->Data

Figure 2: Step-by-step analytical workflow from sample extraction to data processing.[13][2][4][9]

Validation & Performance Metrics (Expected)

Based on validation studies of this methodology [1][2], the following performance characteristics are typical:

MetricClopidogrelImpurity A (Acid)
Linearity (R²) > 0.999> 0.998
Range 0.5 - 1000 ng/mL1.0 - 500 ng/mL
LOD (Limit of Detection) ~0.1 ng/mL~0.5 ng/mL
Precision (%RSD) < 3.5%< 5.0%
Recovery 95 - 102%90 - 98%

Expert Troubleshooting & Critical Notes

The "Back-Conversion" Risk

Issue: In biological matrices (plasma), Clopidogrel Acyl Glucuronide (a metabolite) can convert back to the parent Clopidogrel or hydrolyze to the Acid metabolite during sample prep, leading to overestimation. Solution: If analyzing plasma, strictly control temperature (4°C) and consider adding esterase inhibitors. For drug product analysis (tablets), this is less of a concern, but avoid alkaline diluents.

Chiral Separation (Impurity B)

Constraint: The C18 method described above cannot separate Clopidogrel (S-enantiomer) from Impurity B (R-enantiomer). They have identical mass and similar hydrophobicity. Protocol Extension: To quantify Impurity B, use a Chiralpak AGP or Ultron ES-OVM column.

  • Mobile Phase: 10mM Ammonium Acetate (pH 5.0) / Acetonitrile (90:10).

  • Detection: LC-MS/MS is still applicable, but chromatography must be isocratic and slow (run time ~15-20 min) to achieve resolution (Rs > 1.5).

Carryover

Issue: Clopidogrel is "sticky" due to its lipophilicity. Solution: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • Karaźniewicz-Łada, M., et al. (2012). "HPLC–MS/MS method for the simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples." Journal of Chromatography B.

  • Sahoo, N. K., et al. (2019). "Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate." Journal of Pharmaceutical and Biomedical Analysis.

  • Fierens, C., et al. (2015).[12] "Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma." Acta Pharmaceutica Sinica B.

  • USP Monograph. "Clopidogrel Bisulfate." United States Pharmacopeia.[1] (Refer to current USP-NF for official compendial limits).

Sources

Application Note: High-Resolution Gradient HPLC Method for Clopidogrel Bisulfate Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists. It synthesizes current pharmacopeial standards (USP/EP) with optimized field methodologies to ensure robust separation of Clopidogrel Bisulfate and its related impurities.

Abstract & Scope

Clopidogrel Bisulfate is a thienopyridine antiplatelet agent widely used to inhibit blood clots.[1][2] As a prodrug, it is chemically labile, particularly susceptible to moisture-induced hydrolysis which forms Impurity A (Clopidogrel Carboxylic Acid) .

This protocol details a Gradient Elution Program designed to separate the Active Pharmaceutical Ingredient (API) from its key degradation products and process-related impurities. Unlike isocratic methods which may result in peak broadening for late eluters or poor resolution of early polar degradants, this gradient method ensures sharp peak shapes and optimal resolution (


) for critical pairs.

Note on Chirality: This guide focuses on chemical purity (Related Compounds). The separation of Impurity C (R-enantiomer) requires a chiral stationary phase (e.g., Chiralcel OJ) and is typically performed under isocratic Normal Phase conditions, distinct from the method described below.

Chemical Context & Degradation Pathway

Understanding the analyte's chemistry is vital for method development. Clopidogrel contains a methyl ester group and a tertiary amine.

  • Hydrolysis (Main Degradation): The methyl ester is susceptible to hydrolysis, forming the free carboxylic acid (Impurity A ). This molecule is significantly more polar than the parent drug.

  • Stereochemistry: The API is the S-enantiomer. The R-enantiomer is considered an impurity but has identical hydrophobicity in an achiral environment.

Figure 1: Degradation Logic & Separation Mechanism

Clopidogrel_Degradation cluster_separation RP-HPLC Elution Order (C18) Clopidogrel Clopidogrel Bisulfate (Parent Drug) Hydrophobic ImpurityA Impurity A (Carboxylic Acid) Polar / Early Eluting Clopidogrel->ImpurityA Hydrolysis (+H2O, -MeOH) ImpurityB Impurity B (Regioisomer) Similar Polarity Clopidogrel->ImpurityB Synthesis Side Reaction Order Impurity A (2-4 min) -> Impurity B/Related -> Clopidogrel (10-15 min)

Caption: Mechanistic pathway showing the formation of Impurity A and the resulting elution order based on polarity shifts.

Experimental Protocol

Reagents and Chemicals[2][4]
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Water: Milli-Q or HPLC Grade.[1]

  • Phosphoric Acid (85%): For pH adjustment.[3]

Chromatographic Conditions

The choice of pH 2.5 is critical. Clopidogrel is a base; at acidic pH, the tertiary amine is protonated. However, pH 2.5 also suppresses the ionization of the carboxylic acid on Impurity A (pKa ~4.5), keeping it in a neutral/protonated state to ensure it retains sufficiently on the C18 column rather than eluting in the void volume.

ParameterSetting
Column USP L1 (C18),

,

(e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Column Temp

Flow Rate

Injection Volume

Detection UV @

(Optimal for carbonyl/aromatic absorbance)
Run Time 35 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve

    
     of 
    
    
    
    in
    
    
    of water. Adjust pH to
    
    
    with dilute phosphoric acid. Filter through
    
    
    membrane.[4]
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Elution Program

This gradient is designed to hold the initial low organic composition to separate Impurity A from the solvent front, then ramp up to elute the API and lipophilic impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event Description
0.0 7525Injection: Initial hold for polar retention.
5.0 7525Isocratic Hold: Ensures Impurity A separates from void.
20.0 2080Linear Ramp: Elutes Clopidogrel & Impurity B.
25.0 2080Wash: Clears highly lipophilic matrix components.
26.0 7525Return: Rapid return to initial conditions.
35.0 7525Re-equilibration: Critical for reproducibility.

Method Validation & System Suitability

To ensure trustworthiness, the system must pass specific criteria before sample analysis.

System Suitability Solution

Prepare a mixture containing:

  • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     Clopidogrel Bisulfate.[5]
    
  • 
     Clopidogrel Related Compound A (Impurity A).
    
  • 
     Clopidogrel Related Compound B.[6]
    
Acceptance Criteria
  • Resolution (

    
    ):  NLT 2.5 between Impurity A and Clopidogrel (or nearest peak).
    
  • Tailing Factor (

    
    ):  NMT 2.0 for the Clopidogrel peak.
    
  • Relative Standard Deviation (RSD): NMT 2.0% for replicate injections of the standard.

Figure 2: Method Development Workflow

Method_Workflow Start Start: Mobile Phase Prep (pH 2.5 Phosphate Buffer) SystemSuit Run System Suitability (Mix of API + Imp A + Imp B) Start->SystemSuit Check Check Criteria: Rs > 2.5 Tailing < 2.0 SystemSuit->Check SampleRun Run Samples (Gradient Program) Check->SampleRun Pass Fail Troubleshoot: Check pH or Column Age Check->Fail Fail Report Calculate % Impurities (Area Normalization) SampleRun->Report Fail->Start Remake Buffer

Caption: Step-by-step decision matrix for executing the gradient analysis.

Troubleshooting & Optimization

  • Issue: Impurity A eluting in void volume.

    • Cause: Mobile phase pH is too high (Impurity A is ionized/too polar) or initial organic % is too high.

    • Fix: Lower pH to 2.5 exactly; reduce initial %B to 20%.

  • Issue: Clopidogrel peak tailing.

    • Cause: Secondary silanol interactions.

    • Fix: Ensure column is "End-capped" (e.g., L1 base-deactivated). Increase buffer concentration slightly (up to 50mM).

  • Issue: Baseline drift.

    • Cause: UV absorption of phosphate buffer at 220nm.

    • Fix: Ensure high-purity reagents. Use a reference wavelength (e.g., 360 nm) if the detector supports it, or switch to Methanol (though this changes selectivity).

References

  • USP Monograph: Clopidogrel Bisulfate. United States Pharmacopeia (USP-NF).[5] Available at: (Requires Subscription).

  • Impurity Profiling: Separation and determination of process-related impurities of clopidogrel bisulphate by RP-HPLC. World Journal of Pharmaceutical and Life Sciences. Available at:

  • Degradation Studies: A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. Sphinx Knowledge House. Available at:

  • Chiral Separation (Context): Clopidogrel Bisulfate USP Related Compound C. Daicel Chiral Technologies. Available at:

Sources

Application Note: Precision Purity Analysis of Clopidogrel Bisulfate via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for the purity determination of Clopidogrel Bisulfate using quantitative Nuclear Magnetic Resonance (qNMR). Unlike traditional chromatographic methods (HPLC/GC), qNMR is a primary ratio method that establishes metrological traceability directly to the International System of Units (SI) without requiring a reference standard of the analyte itself. This guide addresses the specific physicochemical properties of Clopidogrel Bisulfate, optimizes acquisition parameters for maximum accuracy, and provides a validated workflow compliant with USP <761> and ICH Q2(R1) standards.

Introduction

Clopidogrel Bisulfate (Plavix) is a thienopyridine antiplatelet agent widely used to inhibit blood clots. In drug development and quality control, determining the absolute purity of the Active Pharmaceutical Ingredient (API) is critical.[1]

While HPLC is the workhorse for impurity profiling, it suffers from a dependency on response factors; without a pure reference standard for every impurity, mass balance calculations remain estimates. qNMR solves this by providing an absolute purity measurement. It relies on the fundamental principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, regardless of the chemical structure.

Key Advantages of this Protocol:
  • Metrological Traceability: Purity is derived relative to a NIST-traceable Internal Standard (IS).

  • Speed: Analysis time < 20 minutes per sample.

  • Universality: No need for a Clopidogrel reference standard.

Strategic Protocol Design

Solvent Selection

Clopidogrel Bisulfate is a salt.[2] While the free base is soluble in chloroform (


), the bisulfate form shows optimal solubility and stability in Methanol-d4 (

)
.
  • Why:

    
     prevents the disproportionation of the salt and minimizes signal broadening due to exchangeable protons.
    
Internal Standard (IS) Selection

The choice of IS is the single most critical decision in qNMR. For Clopidogrel in


, we select Maleic Acid .

Selection Logic:

  • Spectral Window: Maleic acid presents a sharp singlet at

    
     6.3 ppm . This falls perfectly in the "silent region" of the Clopidogrel spectrum, between the chiral proton (
    
    
    
    ~5.7 ppm) and the aromatic region (
    
    
    7.2–7.8 ppm).
  • Solubility: Highly soluble in

    
    .
    
  • Relaxation: Moderate

    
     relaxation time (~3-5s), allowing for reasonable experiment times.
    
  • Non-Hygroscopic: Maleic acid is relatively stable, though storage in a desiccator is required.

The qNMR Equation

The purity (


) is calculated using the following fundamental equation:


SymbolDefinition

Integrated Area (x = analyte, std = internal standard)

Number of protons contributing to the signal

Molecular Weight ( g/mol )

Mass weighed (mg)

Purity (as a mass fraction, e.g., 0.999)

Experimental Workflow

Materials[1][3][4][5][6][7][8]
  • Analyte: Clopidogrel Bisulfate (approx. 20 mg).

  • Internal Standard: Maleic Acid (TraceCERT® or NIST SRM equivalent), >99.9% purity.

  • Solvent: Methanol-d4 (

    
    ), >99.8% D, containing 0.05% TMS (optional, for referencing).
    
  • Equipment: Analytical Balance (readability 0.01 mg or better), 400 MHz (or higher) NMR Spectrometer.

Sample Preparation (Gravimetric)

Precision in weighing is the limiting factor for qNMR accuracy.

  • Weighing the IS: Into a clean 2 mL GC vial or directly into the NMR tube (using a funnel), weigh approximately 10.0 mg of Maleic Acid. Record mass to 0.01 mg (

    
    ).
    
  • Weighing the Analyte: Into the same vessel, weigh approximately 20.0 mg of Clopidogrel Bisulfate. Record mass to 0.01 mg (

    
    ).
    
    • Note: Target a 1:1 molar ratio of protons of interest if possible, but the 1:2 mass ratio here provides comparable signal intensities for the singlet targets (2H for Maleic vs 1H for Clopidogrel).

  • Dissolution: Add 0.8 mL of

    
    . Cap and vortex until fully dissolved. Ensure no solid remains on the walls.
    
  • Transfer: Transfer to a 5 mm NMR tube.

NMR Acquisition Parameters

To ensure 99.9% magnetization recovery, the repetition time must exceed


 of the slowest relaxing signal (usually the IS).
  • Pulse Sequence: zg (standard 1D proton) or zg30 (30-degree pulse). Recommendation: Use a 90° pulse (zg) for maximum signal-to-noise (S/N).

  • Temperature: 298 K (25°C).

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm) to ensure accurate baseline definition.

  • Relaxation Delay (D1): 30 seconds .

    • Reasoning: Maleic acid protons can have

      
      s. 
      
      
      
      . We use 30s to be safe.
  • Acquisition Time (AQ):

    
     seconds (to avoid truncation artifacts).
    
  • Number of Scans (NS): 16 or 32 (Target S/N > 250:1 for the signals of interest).

  • Receiver Gain (RG): Optimized automatically (ensure no clipping of the FID).

Workflow Diagram

qNMR_Workflow Start Start: Material Check Weighing Gravimetric Prep (Accurate Mass m_std & m_x) Start->Weighing NIST Traceable IS Dissolution Dissolution in CD3OD (Homogenization) Weighing->Dissolution Acquisition NMR Acquisition (D1 = 30s, 90° Pulse) Dissolution->Acquisition Transfer to Tube Processing Data Processing (Phase, Baseline, Integration) Acquisition->Processing FFT Validation Validation Check (S/N > 250, Line Shape) Processing->Validation Calculation Purity Calculation (qNMR Equation) Validation->Acquisition Fail (Shim/Phase) Validation->Calculation Pass

Caption: Step-by-step qNMR workflow ensuring gravimetric accuracy and sufficient magnetic relaxation.

Data Processing & Analysis

Spectral Assignment (in )

Correct integration ranges are vital.

CompoundSignal AssignmentShift (

ppm)
MultiplicityProtons (

)
Integration Range
Maleic Acid (IS) Vinylic CH6.30 Singlet26.20 – 6.40
Clopidogrel Chiral CH (

-C)
5.75 *Singlet (Broad)15.65 – 5.85
Clopidogrel Aromatic (Chlorophenyl)7.30 – 7.70Multiplet4(Avoid due to overlap)
Clopidogrel Methoxy (

)
3.78Singlet33.70 – 3.86

*Note: The Chiral CH shift may vary slightly (5.6 - 5.9 ppm) depending on concentration and pH. Always verify the singlet visually. If the Chiral CH overlaps with impurities, the Methoxy singlet (3.78 ppm) is the secondary quantification target.

Processing Steps[3][5]
  • Exponential Window Function: Apply minimal line broadening (LB = 0.3 Hz) to reduce noise without broadening peaks significantly.

  • Phasing: Perform accurate manual phasing. Zero-order phase correction is critical; avoid excessive first-order correction.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) or manual multi-point correction. The baseline must be flat 2 ppm on either side of the signals.

  • Integration:

    • Set the IS integral to a calibrated value (e.g., 100 or 2 corresponding to

      
      ).
      
    • Integrate the analyte signal (Chiral CH) including ¹³C satellites (unless decoupling is used, but standard qNMR usually includes satellites in the integration range to capture 99% of the signal).

Validation & Troubleshooting

Linearity & Accuracy Check

To validate the method without a reference standard, perform a Linearity of Recovery experiment:

  • Prepare 3 mixtures of Clopidogrel:IS with molar ratios of 0.5:1, 1:1, and 1.5:1.

  • The calculated purity should remain constant across all ratios (RSD < 1%).

Common Issues & Solutions
IssueCauseSolution
Baseline Rolling Acoustic ringing or filter issues.Increase pre-scan delay; use "backward linear prediction" for first few points.
Signal Overlap Impurities or solvent peaks.Switch quantification signal from Chiral CH (5.75 ppm) to OMe (3.78 ppm).
Inconsistent Integration

relaxation insufficient.
Increase D1 to 45s. Verify

with an Inversion Recovery experiment.
Hygroscopicity Maleic acid absorbed water.Dry IS in a vacuum desiccator or use Dimethyl Sulfone (DMSO2) as alternative IS.

References

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Housheh, S., et al. (2015).[3][4][5] GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research, 49(4). [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Clopidogrel & Impurity Resolution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & QA/QC Analysts From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide: Improving Resolution (


) Between Clopidogrel and Critical Impurities
Executive Summary & Diagnostic Workflow

In high-performance liquid chromatography (HPLC) analysis of Clopidogrel Bisulfate, the "Impurity 2" peak often refers to Clopidogrel Related Compound A (the carboxylic acid hydrolysis product) or a specific process-related degradant depending on your synthesis route.[1]

The separation of Clopidogrel (a weak base, pKa ~4.[1]55) from its acidic impurities (pKa ~4.[1]0) is governed strictly by mobile phase pH and stationary phase silanol activity .[1] The following guide moves beyond generic advice, focusing on the mechanistic manipulation of Selectivity (


) and Efficiency (

) to maximize Resolution (

).
Diagnostic Decision Tree

Before altering your method, use this logic flow to identify the root cause of poor resolution.

Clopidogrel_Troubleshooting Start START: Rs < 1.5 (Clopidogrel vs. Impurity 2) Check_Tailing Is Clopidogrel Peak Tailing? (Tf > 1.5) Start->Check_Tailing Check_RT Is Retention Time (tR) Drifting? Check_Tailing->Check_RT No Action_Column Replace Column (Silanol Activity) Check_Tailing->Action_Column Yes Check_pH Check Mobile Phase pH (Is it within ±0.1 of target?) Check_RT->Check_pH No Action_Buffer Increase Buffer Conc. (Ionic Strength) Check_RT->Action_Buffer Yes Action_pH_Opt Optimize pH (Target pH 2.5 - 3.0) Check_pH->Action_pH_Opt Incorrect Action_Organic Adjust % Organic (Change Selectivity α) Check_pH->Action_Organic Correct Action_pH_Opt->Action_Organic If Rs still low

Figure 1: Diagnostic logic for isolating resolution failure modes in Clopidogrel analysis.

The Chemistry: Manipulating Selectivity ( )

The resolution equation,


, highlights that Selectivity (

)
is the most powerful lever.[1] For Clopidogrel,

is dictated by the ionization state of the molecule relative to its impurities.[1]
The Critical Parameter: pH Control

Clopidogrel is a methyl ester. Its primary degradant (Impurity A) is the free carboxylic acid.[1]

  • Clopidogrel (Base): pKa

    
     4.55 (Tertiary amine protonation).[1]
    
  • Impurity A (Acid): pKa

    
     3.5 - 4.0 (Carboxylic acid deprotonation).[1]
    

Mechanism of Action: At pH 2.5 (Standard USP condition):

  • Clopidogrel: Fully protonated (

    
    ).[1] It interacts with the C18 phase via hydrophobic interaction of the chlorophenyl/thienopyridine rings, but the charge reduces retention slightly compared to the neutral form.[1]
    
  • Impurity A: Protonated (

    
    , neutral).[1] It is more hydrophobic than its ionized form (
    
    
    
    ) but significantly more polar than Clopidogrel.[1] It elutes early.

Optimization Strategy: If Impurity 2 co-elutes, it is likely slightly less polar than Impurity A. To separate them, you must exploit the pKa difference .[1]

ParameterAdjustmentMechanistic Effect
pH Decrease (2.5

2.0)
Suppress silanol ionizationReduces peak tailing for Clopidogrel (Base), sharpening the peak and increasing

.
pH Increase (2.5

3.5)
Ionize Impurity A (

)
The acid impurity becomes more polar and elutes earlier, increasing separation from the main peak.[1] Caution: Clopidogrel stability decreases at higher pH.[1]
Buffer Choice Phosphate vs. FormatePhosphate (non-volatile) provides better peak shape for bases than Formate (volatile) due to ion-pairing effects with residual silanols.[1]
The Stationary Phase: Column Selection

The "Impurity 2" resolution issue is often a symptom of Peak Tailing on the Clopidogrel peak, which masks the smaller impurity peak.[1]

Q: Why is my Clopidogrel peak tailing? A: Clopidogrel's tertiary amine interacts with acidic silanol groups (


) on the silica surface.[1] This secondary interaction causes tailing.[1]

Recommended Column Chemistries:

Column TypeDescriptionRecommendation
L1 (C18) - Type B Silica High purity, low metal content, fully end-capped.[1]Primary Choice. (e.g., Hypersil BDS, Kromasil 100).[1] Reduces silanol activity.[1]
L1 (C18) - Polar Embedded Contains a polar group in the alkyl chain.[1]Alternative. Shields silanols and provides unique selectivity for polar impurities (Impurity A).[1]
L62 (Chiral) Ultron ES-OVMSpecific. Required only if "Impurity 2" is the R-enantiomer (Related Compound B).[1]
Step-by-Step Optimization Protocol

If your resolution is


, follow this "System Suitability Recovery Protocol."

Prerequisites:

  • Buffer: 10mM Potassium Phosphate (pH 2.5).

  • Organic: Acetonitrile (ACN).[1]

  • Column: 150 x 4.6 mm, 5 µm C18 (Base Deactivated).[1]

Step 1: The "Tailing Check"

  • Inject Standard Solution.[1][2][3][4][5]

  • Calculate Tailing Factor (

    
    ) for Clopidogrel.[1]
    
  • If

    
    :  The column is likely the culprit.
    
    • Action: Switch to a "Base Deactivated" (BDS) column or add 5mM Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1]

Step 2: The "Organic Tuning"

  • Run the method at your standard % Organic (e.g., 25% ACN).[1]

  • Decrease ACN by 2-5% .

    • Mechanism:[1][6][7] This increases the retention factor (

      
      ) for all peaks.[1] Since resolution is proportional to 
      
      
      
      , increasing
      
      
      (retention) generally improves resolution, provided the peaks don't broaden excessively.[1]

Step 3: Temperature Control

  • Set column oven to 30°C ± 0.5°C .

    • Reason: Clopidogrel separation is sensitive to temperature.[1] Fluctuations cause retention drift, leading to intermittent co-elution.[1]

Frequently Asked Questions (FAQs)

Q1: "Impurity 2" appears as a shoulder on the main peak. How do I fix this? A: This is a classic "Selectivity" issue.

  • Check pH: Ensure pH is exactly 2.5. A drift to 2.8 can change the ionization of the impurity.

  • Change Organic Modifier: Swap 50% of the Acetonitrile for Methanol. Methanol forms hydrogen bonds different from ACN, often altering the elution order of closely related impurities.[1]

Q2: My retention times are drifting, ruining the resolution window. A: This is often due to Mobile Phase Evaporation or Equilibration .[1]

  • Acetonitrile is volatile.[1] If using a pre-mixed mobile phase, the % organic decreases over time, increasing retention.[1]

  • Fix: Use an online mixing system (Quaternary pump) or cap solvent bottles tightly.[1] Ensure the column is equilibrated for at least 20 column volumes before starting.[1]

Q3: Can I use an Ion-Pairing reagent? A: Yes, but with caution.

  • Adding Sodium 1-Pentanesulfonate (as per some USP monographs) creates a neutral ion-pair with the positively charged Clopidogrel.[1] This significantly increases retention of the main peak, potentially pulling it away from the early-eluting polar impurities.[1]

  • Warning: Ion-pairing reagents are difficult to wash off columns.[1] Dedicate a specific column to this method.

References
  • USP Monograph (Current): Clopidogrel Bisulfate: Assay and Organic Impurities.[1] United States Pharmacopeia.[1][2][4][6] (Requires Subscription) or [1]

  • Stability Indicating Method: Development and Validation of RP-HPLC Method for the Estimation of Clopidogrel Bisulphate. Malaysian Journal of Analytical Sciences.[1]

  • Degradation Chemistry: Stability Indicating HPLC Method for Simultaneous Assessment of Clopidogrel Bisulfate and Aspirin. International Journal of Pharmaceutical Investigation.[1][8]

  • Chiral Separation (Enantiomers): Analysis of purity in 19 drug product tablets containing clopidogrel. Journal of Pharmaceutical and Biomedical Analysis.[1][5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Clopidogrel Separation Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific chromatographic challenges associated with Clopidogrel Bisulfate and its related impurities.

Clopidogrel is a prodrug with a thienopyridine structure that presents a "perfect storm" for chromatographers: it requires chiral separation (to distinguish the active S-enantiomer from the inactive R-enantiomer) while simultaneously demanding regioisomer resolution and hydrolytic stability monitoring.[1]

This guide is structured to troubleshoot the two distinct separation systems you likely manage: the Chiral/Regio System (USP Organic Impurities) and the Stability-Indicating System (Hydrolysis degradants).[1]

The Core Problem: You are likely using an Ultron ES-OVM (USP L57) column or equivalent, and you are experiencing co-elution between:

  • Clopidogrel (S-enantiomer)

  • Related Compound C (R-enantiomer)

  • Related Compound B (Regioisomer: 4,5-dihydrothieno isomer)[1]

The Mechanism of Separation

The Ultron ES-OVM utilizes an ovomucoid protein stationary phase.[1][2] Unlike polysaccharide columns (e.g., Cellulose/Amylose), protein phases rely heavily on hydrophobic pockets and hydrogen bonding sites on the protein surface.

  • Why it fails: Protein phases are extremely sensitive to pH and organic modifier concentration . A 1% shift in Acetonitrile (ACN) or a 0.1 pH unit drift can collapse the resolution between the R-enantiomer (Impurity C) and the Regioisomer (Impurity B).[1]

Troubleshooting Workflow: Co-elution on L57 Column

Clopidogrel_Chiral_Troubleshooting Start Identify Co-elution Pair Pair1 S-Clopidogrel vs. R-Enantiomer (Impurity C) Start->Pair1 Pair2 R-Enantiomer (Imp C) vs. Regioisomer (Impurity B) Start->Pair2 Action1 Decrease Organic Modifier (Reduce ACN by 2-3%) Pair1->Action1 Action2 Adjust pH (Protein conformation change) Pair2->Action2 Temp Lower Column Temp (15°C - 25°C) Pair2->Temp Detail1 Increases retention of hydrophobic enantiomers Action1->Detail1 Detail2 Target pH 6.0 ± 0.1 (Strict Control) Action2->Detail2

Figure 1: Decision tree for resolving specific co-elution pairs on Ovomucoid (L57) columns.

Optimized Protocol: Chiral Purity (Impurity B & C)

Standard USP conditions often require tweaking for aged columns.[1]

ParameterUSP Standard ConditionOptimized Troubleshooting Condition Why? (Causality)
Column L57 (Ultron ES-OVM)Ultron ES-OVM (150 x 4.6 mm, 5 µm)Ovomucoid protein is the only phase with specificity for both the chiral and regio-shift simultaneously.[1]
Mobile Phase Buffer / ACN (80:20)Buffer / ACN (83:17 )Lowering ACN increases retention, allowing the protein's chiral grooves to better interact with the R-enantiomer.[1]
Buffer 10mM Phosphate (pH 6.0)20mM Phosphate (pH 6.0 ± 0.05 )Higher ionic strength stabilizes the protein structure; precise pH is critical for the ionization state of the ovomucoid.[1]
Flow Rate 1.0 mL/min0.8 mL/min Slower flow improves mass transfer kinetics in protein phases, sharpening peaks.
Temp Ambient25°C (Controlled) Temperature fluctuations alter protein conformation, shifting retention times erratically.

Part 2: The Hydrolysis Challenge (Stability & Impurity A)

The Core Problem: You see a "fronting" cluster or co-elution near the void volume, or Impurity A co-elutes with the solvent front.

  • Impurity A: Clopidogrel Carboxylic Acid (Hydrolysis product).

  • Cause: Clopidogrel is a methyl ester. In the presence of moisture or plasma esterases, it hydrolyzes to the acid. This acid is highly polar .

The Achiral Landscape

On a standard C18 column, Impurity A elutes very quickly (low k'). On the Chiral L57 column, it may streak or foul the column because protein phases are not designed for high-load acidic separation.

Recommendation: Do NOT rely on the Chiral (L57) method for quantitating Impurity A if you are doing stability studies. Use a dedicated Reverse Phase (RP-HPLC) method.[1]

Troubleshooting Workflow: Acidic Impurity Separation

ImpurityA_Troubleshooting Issue Impurity A (Acid) Elutes at Void/Front Sol1 pH Suppression Issue->Sol1 Sol2 Ion Pairing Issue->Sol2 Mech1 Lower pH to 2.5 (Protonate -COOH) Sol1->Mech1 Mech2 Add Pentanesulfonate (Form hydrophobic complex) Sol2->Mech2 Result Increased Retention (k' > 2.0) Mech1->Result Mech2->Result

Figure 2: Strategies to retain the polar Clopidogrel Carboxylic Acid (Impurity A).

Optimized Protocol: Stability Indicating (Impurity A)

This method ensures Impurity A is retained and separated from the main peak.[1]

  • Column: USP L1 (C18), e.g., Zorbax Eclipse XDB-C18 or Symmetry C18.[1]

  • Mobile Phase A: 0.05M Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).

    • Why pH 2.5? The pKa of the carboxylic acid is ~4.0. At pH 2.5, the acid is protonated (neutral charge), making it more hydrophobic and increasing retention on C18.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Hold to retain Acid)

    • 5-20 min: 10% -> 80% B (Elute Clopidogrel)[1]

  • Sample Diluent: Acetonitrile:Buffer (1:9) .

    • Critical: Do NOT dissolve in pure Methanol. Methanol can induce transesterification or further hydrolysis during the autosampler wait time.

Part 3: Advanced Troubleshooting FAQs

Q1: My resolution between Impurity B (Regioisomer) and Impurity C (R-enantiomer) dropped suddenly. The column is new.

  • Diagnosis: This is almost always a System Suitability Solution stability issue.

  • Fix: Clopidogrel degrades rapidly in solution. The "Impurity B" standard (Regioisomer) is particularly unstable.[1]

    • Action: Prepare the System Suitability solution fresh daily. Keep the autosampler at 4°C. If the solution sits for >12 hours, the acid (Impurity A) will form and may co-elute with the chiral peaks on the L57 column.

Q2: I am seeing a broad, tailing peak for Clopidogrel on the L57 column.

  • Diagnosis: Protein stationary phases have low load capacity. You are likely overloading the column.

  • Fix:

    • Reduce injection volume from 10 µL to 5 µL .

    • Check the pH.[3] If pH > 7.0, you are denaturing the ovomucoid protein (irreversible damage). If pH < 4.0, you are protonating the protein surface, altering selectivity. Stick to pH 6.0 .

Q3: Can I use a C18 column for the enantiomers?

  • Answer: No. Clopidogrel enantiomers have identical physical properties in an achiral environment (C18). You must use a Chiral Stationary Phase (CSP) like Ultron ES-OVM (L57) or a Cellulose-based column (L80) if validated.[1]

Q4: Impurity A is splitting into two peaks. [1]

  • Diagnosis: This indicates partial ionization.

  • Fix: Your buffer pH is too close to the pKa of the acid (approx pH 4.0).

    • Solution: Lower the pH to 2.5 (fully protonated) or raise it (fully ionized, but retention will suffer).[1] pH 2.5 is recommended for stability methods.

References

  • United States Pharmacopeia (USP). USP Monograph: Clopidogrel Bisulfate. USP-NF.[1] (Defines Related Compounds A, B, C and Column L57/L80 requirements). [1]

  • Shinwa Chemical Industries. Ultron ES-OVM Column Application Data for Clopidogrel. (Manufacturer data on L57 separation mechanisms).

  • Agilent Technologies. Chiral Separation of Clopidogrel Bisulfate using Ultron ES-OVM. (Technical note on mobile phase optimization).

  • Savi, P., et al. "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts." Proceedings of the National Academy of Sciences, 2006. (Background on metabolic hydrolysis to Impurity A). [1]

  • PubChem. Clopidogrel Related Compound A (Clopidogrel Carboxylic Acid). (Chemical structure and pKa data).

Sources

Technical Support Center: Clopidogrel HPLC Method Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Run Time in Clopidogrel HPLC Methods

Audience: Pharmaceutical Researchers, QC Scientists, and Method Development Chemists.

Welcome to the Application Support Portal

Status: Active Specialist: Senior Application Scientist (Separation Science Division) Subject: Accelerating Clopidogrel Bisulfate Analysis (Chiral & Achiral)

Executive Summary

Clopidogrel Bisulfate presents a dual chromatographic challenge: it requires achiral separation for related substances (hydrolysis degradants) and chiral separation for enantiomeric purity (R-enantiomer limit). Standard pharmacopeial methods (e.g., USP) often utilize 5 µm fully porous columns with run times exceeding 20–40 minutes.

This guide provides validated strategies to reduce run times by 50–70% without compromising the critical resolution (


) between Clopidogrel and its carboxylic acid metabolite (Impurity A) or the R-enantiomer.
Module 1: Accelerating Achiral Analysis (Assay & Impurities)

The Bottleneck: The traditional method uses a 4.6 × 150 mm, 5 µm L1 (C18) column. The diffusion limitations of fully porous particles (FPP) require low flow rates to maintain efficiency.

The Solution: Superficially Porous Particles (SPP) / Core-Shell Technology. Switching to 2.7 µm SPP columns allows you to double the linear velocity without hitting the backpressure limits of standard HPLC systems (400 bar), while maintaining the efficiency of a sub-2 µm UHPLC column.

Protocol A: Implementing Core-Shell Columns

Objective: Reduce Assay run time from ~15 min to <5 min.

  • Column Selection:

    • Original: C18, 5 µm, 4.6 × 150 mm (Fully Porous).

    • Replacement: C18, 2.7 µm, 4.6 × 50 mm or 4.6 × 75 mm (Solid Core/Shell).

  • Mobile Phase Adjustment:

    • Standard: Phosphate Buffer (pH 2.5) : Acetonitrile (75:25).

    • Optimization: Clopidogrel is hydrophobic. Increase organic modifier (ACN) slightly if resolution between Impurity A and Clopidogrel permits.

  • Thermodynamics:

    • Increase column temperature from 25°C to 40°C . This reduces mobile phase viscosity, allowing higher flow rates (e.g., 1.5 mL/min) without over-pressuring the system.

Comparative Data: Standard vs. Optimized

ParameterStandard USP MethodOptimized SPP MethodImprovement
Column L1 (C18) 5 µm, 150mmL1 (C18) 2.7 µm, 75mmShorter path
Flow Rate 1.0 mL/min1.5 - 1.8 mL/min+50-80% Speed
Backpressure ~80 bar~250 barManageable on HPLC
Run Time ~15-20 min4-6 min 3x Faster
Resolution (

)
> 3.0> 2.5Compliant
Module 2: The Chiral Challenge (Enantiomeric Purity)

The Bottleneck: The USP method utilizes an Ultron ES-OVM (Ovomucoid protein) column. Protein-based stationary phases have low loading capacity and are sensitive to pressure and flow, strictly limiting speed.

The Solution: Immobilized Polysaccharide Columns (ISP). Modern immobilized Amylose or Cellulose derivatives (e.g., L99 or similar) are robust enough to handle higher flow rates and "Forbidden" solvents (like DCM or THF) that would strip coated phases.

Protocol B: High-Speed Chiral Screening

Objective: Reduce Chiral run time from >25 min to <10 min.

  • Stationary Phase Change:

    • Move from Protein-based (OVM) to Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized).

  • Mode Switch:

    • Instead of Reversed-Phase (Buffer/ACN), use Polar Organic Mode (e.g., 100% Acetonitrile with 0.1% DEA/Formic Acid) or Normal Phase (Heptane/Ethanol).

    • Why? Acetonitrile has lower viscosity than water/buffer mixtures, allowing significantly higher flow rates.

  • Flow Optimization:

    • ISP columns can often withstand flow rates of 2.0+ mL/min (on 4.6mm ID), whereas OVM columns are often limited to <1.0 mL/min.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision process for selecting the correct speed-up strategy based on your specific analyte focus.

Clopidogreloptimization Start Start: Clopidogrel Method Optimization AnalysisType Identify Analysis Type Start->AnalysisType Achiral Achiral (Assay/Impurities) AnalysisType->Achiral Chiral Chiral (R-Enantiomer) AnalysisType->Chiral StrategyAchiral Strategy: Geometric Scaling Achiral->StrategyAchiral StrategyChiral Strategy: Selectivity Change Chiral->StrategyChiral Action1 Switch to Core-Shell (2.7 µm) Reduce Length (150mm -> 75mm) StrategyAchiral->Action1 Action3 Replace OVM (Protein) with Immobilized Polysaccharide StrategyChiral->Action3 Action2 Increase Temp to 40°C Increase Flow to 1.5 mL/min Action1->Action2 Result Result: 3-5x Reduction in Run Time Action2->Result Action4 Switch to Polar Organic Mode (100% ACN or MeOH) Action3->Action4 Action4->Result

Caption: Decision tree for selecting the appropriate optimization pathway for Clopidogrel analysis.

Module 4: Troubleshooting & FAQs

Q1: I switched to a 2.7 µm column, but my pressure is exceeding 400 bar. What now? A: This is a common issue when transferring to standard HPLC systems.

  • Check Tubing: Ensure your system tubing is 0.005" or 0.007" ID Red/Yellow PEEK). Standard 0.010" tubing adds significant dead volume and doesn't support the pressure.

  • Temperature: Increase the column oven temperature to 40°C or 45°C. This lowers the viscosity of the mobile phase (especially if using Methanol) and drops backpressure by ~15-20%.

  • Solvent: If using Methanol, switch to Acetonitrile. ACN is significantly less viscous.

Q2: My Clopidogrel peak is tailing (T > 1.5) after speeding up the method. A: Clopidogrel is a basic drug (


). Tailing is usually caused by secondary silanol interactions.
  • Buffer Strength: Ensure your phosphate buffer concentration is at least 20-25 mM to suppress silanol activity.

  • pH Control: Operate at pH 2.5 - 3.0. At this pH, silanols are protonated (neutral), reducing interaction with the positively charged Clopidogrel amine.

  • Column Choice: Ensure you are using an "End-capped" column (e.g., C18-TMS). Non-endcapped columns will always tail with Clopidogrel.

Q3: Can I use UPLC columns (1.7 µm) on my standard HPLC to get the fastest results? A: No. Do not do this. Standard HPLCs have large extra-column volumes (injector loop, tubing, detector cell). If you put a 1.7 µm column on a standard HPLC, the peak dispersion (broadening) caused by the instrument will destroy the separation efficiency you gained from the column. Stick to 2.7 µm Core-Shell particles for standard HPLC systems; they are designed to be forgiving of extra-column volume.

References
  • United States Pharmacopeia (USP). Monograph: Clopidogrel Bisulfate.[1][2] USP-NF.[2] (Current Revision). [2]

  • Fekete, S., et al. (2012). Method transfer from high-pressure liquid chromatography to ultra-high-pressure liquid chromatography: A case study for Clopidogrel. Journal of Pharmaceutical and Biomedical Analysis.

  • Advanced Materials Technology. Application Note: Fast Analysis of Clopidogrel using Fused-Core Particles.

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (Chiralpak IA/IC/IG).

Sources

Chromatography Technical Support Center: Gradient Slope Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Decision Matrix

Before altering your gradient slope, confirm that slope is the correct variable to target. Use this logic flow to diagnose your separation issue.

GradientDiagnosis Start START: Define Separation Issue Issue1 Co-elution of Critical Pair Start->Issue1 Issue2 Poor Sensitivity / Wide Peaks Start->Issue2 Issue3 Method Transfer Mismatch Start->Issue3 Q_Selectivity Do peaks have different chemical structures? Issue1->Q_Selectivity Q_PeakWidth Are peaks too broad? Issue2->Q_PeakWidth Q_Dwell Did Dwell Volume Change? Issue3->Q_Dwell Action_Slope ADJUST SLOPE (Change Selectivity α) Q_Selectivity->Action_Slope Yes (Different S-values) Action_Plate INCREASE EFFICIENCY (Longer Column / Smaller Particle) Q_Selectivity->Action_Plate No (Homologs) Action_Steepen INCREASE SLOPE (Sharpen Peaks) Q_PeakWidth->Action_Steepen Yes Action_Delay ADD ISOCRATIC HOLD (Match Dwell Time) Q_Dwell->Action_Delay Yes Action_Calc RECALCULATE GRADIENT (Match Gradient Steepness Gs) Q_Dwell->Action_Calc No (Column Change)

Figure 1: Decision matrix for isolating gradient slope as the primary optimization variable.

The Theory-Practice Bridge (FAQ)

Q1: Why does changing the gradient slope affect peak spacing (selectivity)?

Many researchers assume gradient slope only affects retention time, but it fundamentally alters selectivity (


) . This is governed by the Linear Solvent Strength (LSS) theory.[1]

The retention factor (


) in reversed-phase chromatography changes with the organic fraction (

) according to:

Where:

  • 
     : Retention in 100% aqueous mobile phase.
    
  • 
     : The slope of the plot (Solvent Strength Parameter), related to the molecular surface area of the analyte.
    

The Mechanism: Impurity A and API B often have different


 values.
  • Steep Slope: The organic composition changes rapidly. Both molecules interact with the changing solvent similarly, often compressing them together.

  • Shallow Slope: The "effective"

    
     (
    
    
    
    ) is higher. The molecule with the larger
    
    
    value (often larger molecules) is affected more by the change in
    
    
    . This differential response creates a shift in relative retention, potentially resolving the pair.
Q2: What is "Gradient Steepness" and how do I calculate it?

When scaling methods or troubleshooting, you must quantify the slope relative to the column volume. This is defined as Gradient Steepness (


) :


VariableDefinition

Column interstitial volume (approx.[2][3]

)

Change in organic fraction (e.g., 5% to 95% = 0.[3]90)

Flow rate (mL/min)

Gradient time (min)

Rule of Thumb: To maintain separation quality when changing column dimensions or flow rates, keep


 constant .

Troubleshooting Scenarios

Scenario A: Critical Pair Co-elution (Resolution < 1.5)

Symptom: An impurity is eluting on the shoulder of the main peak or a known impurity pair is merging. Root Cause: The gradient is too steep, causing the peaks to elute before their selectivity differences can manifest.[4]

Protocol: The "Gradient Focusing" Maneuver Instead of flattening the entire gradient (which wastes time), flatten only the region where the separation is needed.

  • Identify Elution

    
    :  Calculate the approximate 
    
    
    
    at the point of elution using the system dwell volume (
    
    
    ).
    
    
  • Create a Segment: Insert a shallow gradient segment centered around this

    
    .
    

Example:

  • Original: 5–95% B in 20 min.[5][6] Peaks elute at 12 min (~55% B).

  • Focused:

    • 0–10 min: 5–45% B (Fast ramp to get near target)

    • 10–20 min: 45–65% B (Shallow slope for separation)

    • 20–22 min: 65–95% B (Wash)

Scenario B: Loss of Sensitivity (Broad Peaks)

Symptom: Impurity peaks are short and wide; limit of quantitation (LOQ) is failing. Root Cause: The gradient slope is too shallow (low


).

Explanation: In gradient elution, the rear of the peak moves faster than the front because it is in a higher concentration of organic solvent. This is called peak compression .

  • Fix: Increase the gradient slope (e.g., increase

    
     from 1% to 2% or 3%).
    
  • Trade-off: Monitor resolution (

    
    ). If 
    
    
    
    drops below 2.0, you may need to increase flow rate simultaneously to maintain peak capacity.
Scenario C: Baseline Drift and "Ghost" Peaks

Symptom: Large humps or rising baselines that interfere with impurity integration. Root Cause: Steep gradients amplify the absorbance difference between Mobile Phase A and B (especially with TFA or Methanol at low wavelengths).

Fix:

  • Slope Adjustment: Shallower gradients reduce the rate of baseline rise, making integration algorithms more accurate.

  • Mobile Phase Matching: Adjust the UV absorbance of Channel A to match Channel B (e.g., by adding a small amount of the UV-absorbing additive to the organic line, if appropriate).

Experimental Protocol: The "Scout-and-Focus" Method

Do not guess gradient conditions. Use this self-validating workflow to determine the optimal slope.

Step 1: The Linear Scouting Run

Run a standardized broad gradient to characterize the sample.

  • Column: C18,

    
     mm or 
    
    
    
    mm.
  • Gradient: 5% to 95% B over 20 minutes (

    
    ).
    
  • Flow: Optimal linear velocity (

    
     mL/min for 2.1mm; 
    
    
    
    mL/min for 4.6mm).
Step 2: Calculate (Gradient Retention Factor)

For the critical pair, calculate the average retention factor.



(Assume 

for small molecules < 500 Da if unknown).
Step 3: Optimization Logic

Use the retention time (


) of the first and last peak of interest from Step 1.
ObservationActionNew Gradient Parameters
Peaks bunched at start Hold Initial ConditionsAdd 5 min isocratic hold at 5% B.
Peaks bunched in middle Decrease SlopeChange

from 20 min

40 min OR use Segmented Gradient (see Scenario A).
Peaks bunched at end Increase Start

Start gradient at 20% or 30% B.
Resolution > 3.0 Increase SlopeDecrease

to 10 min (Speed up analysis).
Step 4: Visualizing the Focused Gradient

The following diagram illustrates how to transition from a scouting gradient to a focused gradient for impurity separation.

GradientFocus cluster_profile Gradient Profile Transformation Scout SCOUTING RUN Linear 5-95% B Result: Co-elution at 15 min Calc CALCULATION Identify %B at elution (e.g., 50% B) Scout->Calc Extract tR Focus FOCUSED RUN Segmented Gradient Shallow slope @ 40-60% B Calc->Focus Design Segments Linear Linear Slope (Steep) Segmented Segmented Slope (Shallow Middle) Linear->Segmented Optimization

Figure 2: Workflow for converting a linear scouting run into a focused gradient method.

References

  • Snyder, L. R., & Dolan, J. W. (2007).[7] High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience. Link

  • Chromatography Online. (2017). The Secrets of Successful Gradient Elution. LCGC International. Link

  • Stoll, D. R. (2017). Gradient Elution, Part I: The lay of the land. LCGC North America. Link

  • Biotage. (2023). How does gradient slope impact flash chromatography loading capacity?Link

Sources

Validation & Comparative

A Comparative Guide to Mass Balance Studies in the Forced Degradation of Clopidogrel

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded comparison of methodologies for conducting mass balance studies during the forced degradation of Clopidogrel. Moving beyond mere protocol recitation, we will explore the causal relationships behind experimental design, the comparative strengths of analytical techniques, and the interpretive logic required to build a robust, scientifically sound, and regulatory-compliant stability-indicating profile for this critical antiplatelet agent.

The Imperative of Mass Balance in Drug Stability

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies deliberately stress a drug substance under harsh conditions—such as acid, base, oxidation, heat, and light—to achieve two primary objectives: to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4]

The concept of mass balance is the ultimate arbiter of a stability-indicating method's validity.[5] It is a quantitative reconciliation that ensures the amount of drug lost to degradation is equal to the sum of all degradation products formed.[6] An acceptable mass balance, typically within a 95-105% range, provides confidence that all significant degradants have been detected and quantified, leaving no analytical "blind spots."[7] A failure to achieve mass balance suggests flaws in the analytical method, such as the non-detection of impurities, co-elution, or the loss of volatile components.[7]

cluster_0 Mass Balance Concept Initial Initial Drug (100%) Stressed Stressed Drug Sample Initial->Stressed Forced Degradation Remaining Remaining Drug (e.g., 85%) Stressed->Remaining Degradants Sum of All Degradants (e.g., 14.5%) Stressed->Degradants Balance Mass Balance (85% + 14.5% = 99.5%) Remaining->Balance Degradants->Balance cluster_stress Stress Conditions Start Clopidogrel Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.5N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (6% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Process Sample Processing (Neutralize, Dilute, Filter) Acid->Process Base->Process Oxidation->Process Thermal->Process Photo->Process Analysis Analytical Method (HPLC/LC-MS) Process->Analysis

Caption: Experimental workflow for the forced degradation of Clopidogrel.

Comparative Analysis of Analytical Methodologies

The choice of analytical technology is paramount to the success of a mass balance study. No single technique is universally superior; rather, they serve complementary roles.

FeatureHPLC with UV/PDA DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Role Quantification: Robust and precise measurement of the parent drug and known impurities.Identification & Confirmation: Definitive structural elucidation of unknown degradants and confirmation of known ones.
Detection Principle Chromophoric absorption of UV-Vis light.Mass-to-charge ratio (m/z) of ionized molecules.
Strengths • High precision and accuracy for assay.• Cost-effective and widely available.• Peak purity analysis with PDA detectors.• Unambiguous identification of degradants.<[8]br>• High sensitivity and specificity.• Can detect impurities that lack a UV chromophore.
Limitations • Cannot identify unknown peaks.• Risk of co-elution hiding impurities.• Poor mass balance if degradants have different response factors or no chromophore.• Quantification can be more variable than UV.• More complex and expensive instrumentation.• Matrix effects can suppress ion signals.
Role in Clopidogrel Study The workhorse for calculating the % degradation and assay of Clopidogrel. Provides the primary quantitative data for the mass balance calculation. [9][10]Essential for identifying the products of hydrolysis and oxidation, ensuring no degradants are missed and confirming the specificity of the HPLC method. [11][12]

Expert Insight: The most trustworthy protocol employs a dual approach. An HPLC-PDA method is developed and validated for quantification, providing the core assay and impurity data. [13]Concurrently, LC-MS is used on the same stressed samples to definitively identify all significant degradation products. [11]This confirms that the peaks quantified by HPLC are indeed unique compounds and that no other major degradants are hiding unresolved or undetected, thereby validating the mass balance.

Interpreting the Data: Clopidogrel Degradation Pathways and Mass Balance

Following analysis, the data must be synthesized to assess degradation levels and calculate mass balance for each condition.

Clopidogrel Degradation Pathways

Stress testing reveals the primary degradation pathways for Clopidogrel. The most prominent is the hydrolysis of the ester to its carboxylic acid, a known metabolite and impurity. [][8]Oxidative conditions can cleave the molecule at a different position. [8]

cluster_pathways Clopidogrel Degradation Pathways Clopidogrel Clopidogrel DP1 Carboxylic Acid Derivative (Impurity A) Clopidogrel->DP1  Acid/Base  Hydrolysis DP2 2-(2-chlorophenyl)-2-oxoacetic acid Clopidogrel->DP2 Oxidation DP3 4,5,6,7-tetrahydrothieno [3,2-c] pyridine Clopidogrel->DP3 Oxidation

Caption: Primary degradation pathways of Clopidogrel under stress conditions.

Data Summary and Mass Balance Calculation

The results from the HPLC analysis of the stressed samples can be summarized as follows. The mass balance is calculated using the formula:

Mass Balance (%) = % Assay of Remaining Drug + Σ (% Area of All Degradation Products)

Stress Condition% Clopidogrel Degraded% Degradant A (Carboxylic Acid)% Other DegradantsMass Balance (%) Remarks
Control (Unstressed) 0.00.050.0100.0 (by definition)Initial purity reference.
Acid Hydrolysis (0.5N HCl) 15.214.60.199.5 Significant degradation to the primary hydrolytic product. []
Base Hydrolysis (0.1N NaOH) 18.517.80.299.5 Faster hydrolysis compared to acid, yielding the same primary degradant. [11]
Oxidation (6% H₂O₂) 9.80.19.599.8 Different degradation profile, minimal hydrolysis. [8]
Thermal (Solid, 105°C) 2.11.90.199.9 Relatively stable to dry heat. [11]
Photolytic (ICH Q1B) 4.51.52.899.8 Demonstrates photosensitivity, producing multiple minor degradants.

Note: Data are representative examples based on published literature for illustrative purposes.

The consistently high mass balance across all conditions (99.5% - 99.9%) demonstrates the validity of the analytical method. It proves that the method can separate and quantify Clopidogrel from all major degradation products formed under a variety of stresses, making it a truly stability-indicating method.

Conclusion for the Research Professional

A successful mass balance study in the forced degradation of Clopidogrel is not a perfunctory exercise. It is a rigorous scientific investigation that requires a deep understanding of the molecule's chemistry, a thoughtfully designed experimental plan, and the strategic application of complementary analytical technologies.

By targeting Clopidogrel's inherent hydrolytic instability and comparing the quantitative power of HPLC with the definitive identification capabilities of LC-MS, researchers can build a self-validating data package. This approach not only satisfies regulatory expectations but also provides invaluable insights into the drug's intrinsic stability, informing formulation development, packaging selection, and the establishment of a reliable shelf-life. The achievement of mass balance is the ultimate proof of a robust, well-characterized, and trustworthy analytical system.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003.

  • Housheh, S., et al. "GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products." Indian Journal of Pharmaceutical Education and Research, 2015.

  • MedCrave, "Forced Degradation Studies." MedCrave online, 2016.

  • Alsante, K. M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 2011.

  • ResolveMass Laboratories Inc. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Laboratories Inc. Blog, 2025.

  • BOC Sciences. "Clopidogrel and Impurities." BOC Sciences, n.d.

  • IJCRT, "ICH GUIDELINES: STRESS DEGRADATION STUDY." International Journal of Creative Research Thoughts, n.d.

  • Singh, S., et al. "Characterization of degradation products of amorphous and polymorphic forms of clopidogrel bisulphate under solid state stress conditions." Journal of Pharmaceutical and Biomedical Analysis, 2009.

  • Renapurkar, S. D., et al. "A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate." International Journal of ChemTech Research, 2010.

  • Reddy, G. S., et al. "MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium." Acta Scientific Pharmaceutical Sciences, 2018.

  • Jain, P. S., et al. "Stability Indicating HPLC Method for Simultaneous Assessment of Clopidogrel Bisulfate and Aspirin: Development and Validation." International Journal of Pharmaceutical Investigation, 2015.

  • Adams, E., et al. "Analysis of purity in 19 drug product tablets containing clopidogrel: 18 copies versus the original brand." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Rao, D. D., et al. "A validated stability-indicating normal phase LC method for clopidogrel bisulfate and its impurities in bulk drug and pharmaceutical dosage form." Journal of Pharmaceutical and Biomedical Analysis, 2010.

  • Patel, B. H., et al. "Development of a Validated Stability Indicating RP-HPLC Method for Assay of Clopidogrel." ResearchGate, 2019.

  • ResearchGate, "Degradation studies of Clopidogrel." ResearchGate, n.d.

  • Hsieh, Y-W., et al. "Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma." PLoS ONE, 2018.

  • Purohit, R., et al. "Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate." Journal of Pharmaceutical and Biomedical Analysis, 2019.

  • ResolveMass Laboratories Inc. "The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity." ResolveMass Laboratories Inc. Blog, 2025.

  • Boudreau, S. P., et al. "Reconciling Mass Balance in Forced Degradation Studies." Pharmaceutical Technology, 2004.

  • Patel, Y. P. "An Introduction To Forced Degradation Studies For Drug Substance & Drug Product." Pharmaceutical Online, 2020.

  • Shinde, V. "Review on Mass Balance." Veeprho, 2020.

Sources

Method transfer considerations for Clopidogrel impurity analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Transfer Challenge

In the lifecycle of Clopidogrel Bisulfate products, analytical method transfer (AMT) is a critical control point. While the USP compendial method (HPLC-UV) remains the regulatory anchor, it frequently struggles with the resolution of process-specific degradation products—specifically the "PEG-cluster" formed in polyethylene glycol-based formulations.

This guide compares the Standard USP Compendial Method against a Modernized UHPLC Strategy , analyzing performance gaps and providing a robust transfer protocol. We move beyond simple parameter listing to explore the causality of method failure during transfer, focusing on pH sensitivity, instrument dwell volume, and stationary phase thermodynamics.

The Landscape of Clopidogrel Impurities

To transfer a method successfully, one must understand the analytes' behavior. Clopidogrel is chemically labile; its impurity profile is dictated by hydrolysis and chiral inversion.

Critical Analytes
ImpurityChemical NatureOriginCriticality in Transfer
Clopidogrel Thienopyridine derivativeAPIParent peak; pH sensitive.
Impurity A Carboxylic acid metaboliteHydrolysis (Acid/Base)High. Elutes early; sensitive to mobile phase pH and column dewetting.
Impurity B Regioisomers (Racemic)Process/SynthesisMedium. Requires high resolution from parent.
Impurity C R-EnantiomerChiral InversionHigh. Requires chiral specificity (often separate method).
PEG-Cluster Unknown adductsExcipient InteractionCritical. Often co-elutes with Impurity A in standard USP methods.
Visualization: Degradation & Impurity Pathway

The following diagram maps the degradation logic that dictates separation requirements.

Clopidogrel_Degradation cluster_0 Critical Separation Zones Clopidogrel Clopidogrel (S-Enantiomer) ImpurityA Impurity A (Hydrolysis) Clopidogrel->ImpurityA Acid/Base Hydrolysis (pH Sensitive) ImpurityC Impurity C (R-Enantiomer) Clopidogrel->ImpurityC Chiral Inversion (Basic pH/Heat) Unknowns PEG-Cluster (Excipient Adducts) Clopidogrel->Unknowns Interaction with PEG/Lubricants

Figure 1: Clopidogrel degradation pathways highlighting the critical separation zone between Hydrolysis products and Excipient adducts.

Comparative Methodology: Legacy vs. Modern

We compare the transferability and performance of the Standard USP method versus a Modernized UHPLC approach.

Scenario A: Standard USP Method (The Legacy Anchor)
  • Column: L1 (C18), 5 µm, 3.9 mm x 15 cm.[1]

  • Conditions: Isocratic, Phosphate Buffer (pH 2.5) : ACN.

  • Transfer Risk: High . The large particle size and isocratic mode often fail to resolve the "PEG-cluster" from Impurity A. Additionally, the 5 µm porous particles are prone to resolution loss if the Receiving Unit (RU) system has high extra-column volume.

Scenario B: Modernized UHPLC Method (The Performance Alternative)
  • Column: Sub-2 µm Hybrid Particle (e.g., BEH C18), 1.7 µm, 2.1 mm x 50 mm.

  • Conditions: Gradient, Formic Acid/Ammonium Formate (pH 3.0–4.0).

  • Transfer Risk: Medium . While resolution is superior, the transfer is sensitive to Dwell Volume differences between the Sending Unit (SU) and RU.

Performance Data Comparison
MetricUSP Standard (HPLC)Modernized (UHPLC)Transfer Insight
Run Time 15–25 mins2–5 minsHigh throughput, but requires fast detector sampling rates at RU.
Resolution (Imp A vs. Parent) ~2.5> 5.0UHPLC provides safety margin for column aging.
LOD (Sensitivity) ~0.05%< 0.01%Critical for trace impurity quantification.
Solvent Consumption ~20 mL/run~1.5 mL/runSignificant cost reduction for RU.
Robustness (pH) Low (pH 2.5 is strict)High (Gradient focuses peaks)UHPLC gradient resists minor pH fluctuations better.

Critical Method Transfer Considerations

When transferring these methods, "copy-pasting" parameters often leads to failure. The following considerations are based on the specific chemistry of Clopidogrel.

The pH Sensitivity Trap

Clopidogrel hydrolysis is catalyzed rapidly at extreme pH.

  • The Issue: The USP method uses pH 2.5. If the RU prepares the buffer at pH 2.7 due to pH meter calibration drift, Impurity A retention shifts significantly, potentially co-eluting with the solvent front or early eluting excipients.

  • The Fix: Define a "pH window" during validation (e.g., 2.5 ± 0.1). The RU must use gravimetric buffer preparation rather than relying solely on pH adjustment.

Dwell Volume & Gradient Delay

Transferring the Modernized UHPLC method requires characterizing the Dwell Volume (Vd) of both systems.

  • Mechanism: If SU Vd = 200 µL and RU Vd = 600 µL, the gradient reaches the column later in the RU system. This alters selectivity for early eluting peaks (Impurity A).

  • Protocol: Inject a tracer (0.1% acetone) without a column to measure Vd. Adjust the "Gradient Start Offset" in the RU instrument method to match the SU's effective delivery time.

Thermal Mismatch
  • The Issue: Frictional heating in sub-2 µm columns (UHPLC) creates radial temperature gradients that do not exist in 5 µm columns (HPLC).

  • The Fix: Use forced-air column ovens in the RU. Avoid still-air heaters for UHPLC transfers, as they exacerbate band broadening for the thermally sensitive Clopidogrel peak.

Experimental Protocol: The Self-Validating Transfer

This workflow ensures the Receiving Unit (RU) is qualified not just by passing criteria, but by demonstrating mechanistic understanding.

Phase 1: Pre-Transfer Gap Analysis
  • System Suitability Check: RU must demonstrate detector linearity and injector precision before attempting the Clopidogrel method.

  • Column Equivalence: Do not substitute "equivalent" L1 columns. Use the exact brand/part number used by the SU to eliminate stationary phase selectivity variables.

Phase 2: Comparative Testing (The "Blind" Challenge)

Execute the transfer using a Co-Validation approach (per USP <1224>).

Step 1: Preparation of "Spiked" Challenge Sample

  • Prepare a Clopidogrel standard spiked with Impurities A, B, and C at 1.0% levels.

  • Crucial Step: Spike with PEG-6000 excipient to simulate the "Unknown" cluster.

Step 2: The Injection Sequence

  • Blank (Mobile Phase)

  • System Suitability Solution (Resolution Check)

  • Standard (5 replicates)

  • Spiked Challenge Sample (SU System)

  • Spiked Challenge Sample (RU System)

Step 3: Acceptance Criteria

  • Response Factor: The Relative Response Factor (RRF) for Impurities must match within ±5% between SU and RU.

  • Resolution: Resolution (Rs) between Impurity A and nearest neighbor must be > 2.0.

  • RRT Consistency: Relative Retention Times must not deviate by more than ±0.02.

Visualization: Method Transfer Decision Workflow

This logic gate ensures regulatory compliance (USP <1224>) while addressing technical risks.

Transfer_Workflow Start Start Transfer (USP <1224>) RiskAssess Risk Assessment: Is method Compendial? Start->RiskAssess Compendial Yes (USP Method) RiskAssess->Compendial NonCompendial No (Modern/UHPLC) RiskAssess->NonCompendial Verification Verification Only (Precision/Accuracy) Compendial->Verification Waiver Possible DwellCheck Check Dwell Volume (Gradient Delay) NonCompendial->DwellCheck Success Transfer Complete (Report Generated) Verification->Success FullTransfer Full Comparative Testing (SU vs RU) FullTransfer->Success DwellCheck->FullTransfer

Figure 2: Decision tree for selecting the appropriate transfer strategy based on method type (Compendial vs. Modernized).

References

  • USP General Chapter <1224> . Transfer of Analytical Procedures. United States Pharmacopeia.[1][2][3][] Link

  • S. H. Mohamed, et al. Quantitative Determination of Clopidogrel Bisulfate Using Validated Spectrophotometric Methods. (2020).[5] Link

  • P. Aparna, et al. Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4): 244-252. (2010).[5] Link

  • Fayed, A. S., et al. Separation and determination of clopidogrel and its impurities by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 193-200.[5] (2009).[5] Link

  • BOC Sciences . Clopidogrel and Impurities: Analysis Guide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CLOPIDOGREL IMPURITY 2
Reactant of Route 2
Reactant of Route 2
CLOPIDOGREL IMPURITY 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.